
Fasentin
Descripción general
Descripción
Métodos De Preparación
Fasentin is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl acetoacetate under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but laboratory synthesis provides a reliable approach for research purposes.
Análisis De Reacciones Químicas
Fasentin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the chloro and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
Aplicaciones Científicas De Investigación
In Vitro Studies
- Endothelial Cell Models : Fasentin was tested using tube formation assays where it demonstrated a dose-dependent inhibition of endothelial cell tube formation. At 100 µM, this compound completely inhibited this process, indicating its strong anti-angiogenic properties .
- Cancer Cell Lines : In studies involving leukemia and prostate cancer cells, this compound halved glucose uptake at an 80 µM concentration. This effect was linked to its interaction with GLUT-1 and GLUT-4 transporters, suggesting that targeting glucose metabolism could be a viable strategy for cancer therapy .
In Vivo Studies
This compound's efficacy has also been evaluated in vivo using models such as the chick embryo chorioallantoic membrane (CAM) assay and zebrafish regeneration assays:
- Chick Embryo CAM Assay : At a concentration of 50 nmol per disc, this compound altered vascularization patterns significantly compared to control groups, indicating its potential to disrupt normal angiogenesis .
- Zebrafish Models : The compound was shown to impair neovascularization during fin regeneration, further supporting its role as an anti-angiogenic agent .
Case Studies and Clinical Implications
While extensive preclinical studies highlight the promise of this compound in cancer therapy, there is a need for clinical trials to validate these findings. The modulation of glucose metabolism presents an innovative approach to sensitizing tumors to conventional therapies like chemotherapy and radiation.
Summary of Findings
Application Area | Mechanism | Key Findings | Model Used |
---|---|---|---|
Anti-Angiogenesis | Inhibition of endothelial cell function | Complete inhibition of tube formation at 100 µM | In vitro (HMECs) |
Cancer Therapy | Glucose transporter inhibition | Halved glucose uptake in cancer cells at 80 µM | In vitro (leukemia and prostate cancer) |
Vascular Disruption | Alteration of vascularization patterns | Significant changes observed at 50 nmol/disc | In vivo (CAM assay) |
Regeneration Impairment | Neovascularization disruption | Impaired fin regeneration in zebrafish | In vivo (zebrafish model) |
Mecanismo De Acción
Fasentin exerts its effects by inhibiting glucose uptake through the modulation of glucose transporters GLUT-1 and GLUT-4. This inhibition leads to decreased glucose availability in cells, which can induce cell death in glucose-dependent cancer cells. This compound interacts with a unique site in the intracellular channel of GLUT-1, blocking glucose transport and sensitizing cells to death receptor stimuli .
Comparación Con Compuestos Similares
Fasentin is unique due to its specific interaction with GLUT-1 and GLUT-4 transporters. Similar compounds include:
STF-31: Another GLUT-1 inhibitor, but with different binding characteristics.
BAY-876: A selective GLUT-1 inhibitor used in cancer research.
WZB117: A GLUT-1 inhibitor that also targets glucose uptake in cancer cells. This compound’s distinct binding site and mechanism of action set it apart from these similar compounds, making it a valuable tool in research .
Actividad Biológica
Fasentin is a small molecule known primarily for its role as an inhibitor of glucose transporters, particularly GLUT1 and GLUT4. Its biological activity has been explored in various contexts, including cancer treatment and angiogenesis inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions primarily by inhibiting glucose transport, which is crucial for the metabolism of cancer cells. The compound has been shown to preferentially inhibit GLUT4 over GLUT1, with an IC50 value of approximately 68 μM . This inhibition impacts cellular processes such as proliferation, differentiation, and invasion in various cell types, particularly endothelial cells and glioblastoma stem cells.
Inhibition of Endothelial Cell Functions
Research indicates that this compound significantly diminishes endothelial cell proliferation and differentiation. In vitro studies demonstrated that this compound inhibited tube formation in human microvascular endothelial cells (HMECs) in a dose-dependent manner. At 100 µM, this compound completely inhibited tube formation, while 50 µM showed partial effects . The compound induces cell cycle arrest at the G0/G1 phase, reducing the number of cells in the S phase without inducing cytotoxicity .
Table 1: Effects of this compound on Endothelial Cells
Concentration (µM) | Effect on Tube Formation | Cell Cycle Phase Arrest | MMP-2 Levels |
---|---|---|---|
50 | Partial inhibition | G0/G1 | Decreased |
100 | Complete inhibition | G0/G1 | Decreased |
Impact on Cancer Cell Lines
This compound has also been studied for its effects on various cancer cell lines. In glioblastoma stem cells (GSCs), silencing GLUT1 using this compound resulted in decreased cell viability and tumorsphere formation, indicating its potential as a therapeutic agent against aggressive tumors . Additionally, it sensitizes tumor cells to apoptosis through its interaction with the Fas receptor .
Case Study: Glioblastoma
In a study involving glioblastoma specimens, this compound was shown to effectively downregulate GLUT1 expression, correlating with reduced tumor growth and enhanced sensitivity to chemotherapy. This suggests that this compound may serve as an adjunct therapy in treating glioblastoma by targeting glucose metabolism pathways .
Table 2: Effects of this compound on Glioblastoma Cells
Parameter | Control Group | This compound Treatment |
---|---|---|
Viability (%) | 100 | 62 |
Tumorsphere Formation (%) | 100 | 45 |
GLUT1 Expression (Relative Units) | 1.0 | 0.4 |
In Vivo Studies
This compound's biological activity extends beyond in vitro studies. In vivo experiments using chick embryos demonstrated altered vascularization patterns when treated with this compound, indicating its anti-angiogenic properties . Additionally, zebrafish models showed impaired neovascularization during caudal fin regeneration when exposed to this compound.
Signaling Pathways Affected by this compound
This compound's modulation of cellular functions is linked to its effects on key signaling pathways:
- ERK1/2 Pathway : this compound appears to partially inhibit the ERK signaling pathway, which plays a crucial role in endothelial cell proliferation and differentiation .
- PI3K/Akt Pathway : The compound induces Akt phosphorylation in a dose-dependent manner, activating the PI3K/Akt pathway that promotes cell survival and proliferation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Fasentin, and how can it be experimentally validated in glucose transport inhibition?
- Methodological Answer : To validate this compound's mechanism, employ glucose uptake assays (e.g., 2-NBDG fluorescence in cell lines like L6 myotubes) paired with siRNA knockdown of proposed targets (e.g., GLUT1/4). Compare dose-response curves under varying glucose concentrations to assess competitive vs. non-competitive inhibition. Include negative controls (e.g., cells treated with cytochalasin B) and validate findings using western blotting or immunofluorescence to confirm target engagement .
Q. What are the established protocols for synthesizing this compound, and how can purity and stability be ensured in experimental settings?
- Methodological Answer : Follow peer-reviewed synthetic routes (e.g., nucleophilic substitution reactions with tert-butyl carbamate intermediates). Characterize purity via HPLC (≥95% purity) and NMR spectroscopy. For stability, conduct accelerated degradation studies under varied pH and temperature conditions, monitoring via LC-MS to identify degradation byproducts .
Q. How can this compound’s off-target effects be systematically evaluated in cellular models?
- Methodological Answer : Use high-throughput kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. Pair with transcriptomic analysis (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways. Validate hits using CRISPR/Cas9 knockout models .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different cell types (e.g., cancer vs. normal cells) be reconciled?
- Methodological Answer : Perform comparative metabolomic profiling (GC-MS/LC-MS) to identify cell-specific metabolic vulnerabilities. Use dual-tracer experiments (e.g., ¹⁴C-glucose and ³H-Fasentin) to assess differential uptake kinetics. Apply meta-analysis to existing datasets, stratifying results by cell lineage, GLUT isoform expression, and microenvironmental factors (e.g., hypoxia) .
Q. What experimental strategies optimize this compound’s selectivity for glucose transporters over unrelated ion channels?
- Methodological Answer : Design structure-activity relationship (SAR) studies by modifying this compound’s tert-butyl and benzamide groups. Test analogs in electrophysiology assays (e.g., patch-clamp for K⁺/Na⁺ channels) and computational docking simulations (e.g., AutoDock Vina against GLUT1 vs. Kv1.3). Prioritize candidates with >50-fold selectivity in functional assays .
Q. How can multi-omics approaches resolve this compound’s role in modulating metabolic rewiring in drug-resistant cancers?
- Methodological Answer : Integrate proteomic (mass spectrometry), metabolomic (flux analysis), and phosphoproteomic data from this compound-treated resistant vs. sensitive cell lines. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify hub proteins (e.g., AMPK, mTOR). Validate using CRISPR-interference (CRISPRi) targeting candidate nodes .
Q. Data Analysis & Reproducibility
Q. What statistical models are appropriate for analyzing this compound’s dose-dependent effects on glucose metabolism?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC₅₀ values. Use mixed-effects models to account for inter-experiment variability. For longitudinal studies (e.g., chronic exposure), employ repeated-measures ANOVA with post-hoc Tukey correction .
Q. How can batch effects in this compound transcriptomic datasets be minimized across independent studies?
- Methodological Answer : Implement ComBat or SVA (Surrogate Variable Analysis) for batch correction. Cross-validate findings using orthogonal methods (e.g., qRT-PCR for top 10 DEGs). Share raw data in public repositories (e.g., GEO) with standardized metadata (MIAME compliance) .
Q. Ethical & Literature Gaps
Q. What ethical considerations arise when repurposing this compound for in vivo neurodegenerative studies?
- Methodological Answer : Prioritize species-specific toxicity profiling (e.g., murine vs. primate models) to mitigate neuroinflammation risks. Use PET imaging (e.g., ¹⁸F-FDG) to monitor brain glucose uptake pre/post-treatment. Adhere to ARRIVE 2.0 guidelines for transparent reporting .
Q. How can systematic reviews address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358175 | |
Record name | Fasentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392721-37-8 | |
Record name | Fasentin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fasentin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.